molecular formula C7H5F3N4O3 B6277649 6-amino-3-hydroxypyridazine-4-carbonitrile, trifluoroacetic acid CAS No. 2763786-78-1

6-amino-3-hydroxypyridazine-4-carbonitrile, trifluoroacetic acid

Cat. No.: B6277649
CAS No.: 2763786-78-1
M. Wt: 250.1
InChI Key:
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Description

6-amino-3-hydroxypyridazine-4-carbonitrile, trifluoroacetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound consists of a pyridazine ring substituted with amino, hydroxyl, and nitrile groups, and is often associated with trifluoroacetic acid in its applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-hydroxypyridazine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process. The intermediate products are then subjected to further functionalization to introduce the amino and hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of 6-amino-3-hydroxypyridazine-4-carbonitrile may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of trifluoroacetic acid in the process helps in stabilizing the compound and enhancing its solubility, making it easier to handle and purify.

Chemical Reactions Analysis

Types of Reactions

6-amino-3-hydroxypyridazine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines under hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyridazinone derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

6-amino-3-hydroxypyridazine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6-amino-3-hydroxypyridazine-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-3-hydroxypyridazine-4-carboxamide
  • 6-amino-3-hydroxypyridazine-4-methyl
  • 6-amino-3-hydroxypyridazine-4-ethyl

Uniqueness

Compared to similar compounds, 6-amino-3-hydroxypyridazine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of a variety of chemical entities with diverse applications.

Properties

CAS No.

2763786-78-1

Molecular Formula

C7H5F3N4O3

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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